molecular formula C43H72N2O33 B12068671 IV2Fuc,III6neuac-lcose4

IV2Fuc,III6neuac-lcose4

Cat. No.: B12068671
M. Wt: 1145.0 g/mol
InChI Key: SVGYXIPPIWWVJC-UHFFFAOYSA-N
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Description

IV²Fuc,III⁶NeuAc-LcOse⁴ is a fucosylated and sialylated neolacto-series glycosphingolipid (GSL) characterized by a lacto-N-neotetraose (nLc4)core. Its structure includes aα2-linked fucose (Fuc)residue at the terminal galactose (position IV) and aα6-linked N-acetylneuraminic acid (NeuAc) **residue at the third glucose (position III), forming a hybrid branched glycan (Fig. 1). This compound is associated with carcinogenesis, where it emerges as a minor acidic GSL component during malignant transformation, as observed in colorectal cancer cells (CCs) . Its expression correlates with the downregulation of classical ganglio-series GSLs (e.g., GM1, GD1a) and the upregulation of neolacto-series structures, suggesting a role in tumorigenic signaling or cell adhesion .

Properties

Molecular Formula

C43H72N2O33

Molecular Weight

1145.0 g/mol

IUPAC Name

5-acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)30(63)39(69-10)77-36-27(60)23(56)15(6-47)72-41(36)75-33-20(45-12(3)51)38(76-35-24(57)16(7-48)71-40(31(35)64)74-32-17(8-49)70-37(65)29(62)28(32)61)73-18(25(33)58)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)

InChI Key

SVGYXIPPIWWVJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)COC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IV2Fuc,III6neuac-lcose4 involves multiple steps, starting from simple monosaccharides. The process typically includes glycosylation reactions, where specific glycosyl donors and acceptors are used to form glycosidic bonds. Protecting groups are often employed to ensure selective reactions at desired positions. The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to optimize yields .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

IV2Fuc,III6neuac-lcose4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, pH, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may lead to the formation of uronic acids, while reduction may yield alditols .

Scientific Research Applications

IV2Fuc,III6neuac-lcose4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of IV2Fuc,III6neuac-lcose4 involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including cell signaling, immune response, and pathogen recognition. The compound’s structure allows it to bind selectively to these targets, influencing their activity and downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and biological roles of IV²Fuc,III⁶NeuAc-LcOse⁴ and related GSLs:

Compound Core Structure Modifications Expression Context Key Functional Role References
IV²Fuc,III⁶NeuAc-LcOse⁴ Neolacto-tetraose (nLc4) α2-Fuc (IV), α6-NeuAc (III) Colorectal cancer cells Tumorigenesis marker
GM3 (A2) Ganglio-tetraose α3-NeuAc (II) Ubiquitous in non-cancer cells Membrane signaling
LST-c (A7) Lacto-N-tetraose β3-GlcNAc (III), α3-NeuAc (VI) Cancer cells Cell adhesion enhancement
SLex (A8-1) Neolacto-tetraose α3-Fuc (IV), α3-NeuAc (III) Metastatic tumors Selectin-mediated metastasis
IV³NeuAc-LcOse⁴ (LST a) Lacto-N-tetraose α3-NeuAc (IV) Commercial standards (GlycoTech) Reference for sialylation
III⁶NeuAc-LcOse⁴ (LST b) Lacto-N-tetraose α6-NeuAc (III) Commercial standards (GlycoTech) Structural isomer comparison
FGSLs (e.g., IV²FucGA1) Ganglio-tetraose α2-Fuc (IV), polyenoic fatty acids (C26-C32) Mouse germ cells Spermatogenesis stabilization

Key Findings

Sialylation Patterns: Unlike LST a/b (monosialylated lacto-series GSLs), IV²Fuc,III⁶NeuAc-LcOse⁴ combines dual modifications (fucosylation + sialylation). This hybrid structure may enhance its binding to lectins or immune receptors in cancer microenvironments . In contrast, FGSLs like IV²FucGA1 in germ cells lack sialylation but incorporate highly unsaturated fatty acids, which alter membrane fluidity and stabilize Sertoli-germ cell interactions .

Biological Context :

  • IV²Fuc,III⁶NeuAc-LcOse⁴ is upregulated in malignancy , whereas ganglio-series GSLs (GM1, GD1a) are suppressed . This inverse relationship highlights a metabolic shift toward neolacto-series synthesis in cancer.
  • FGSLs in germ cells are critical for fertility, suggesting that fucosylation alone (without sialylation) can drive specialized membrane functions .

Sulfated variants (e.g., A12 in CCs) share structural similarities but exhibit distinct mass spectrometry profiles, indicating functional divergence .

Research Implications and Limitations

  • Cancer Biomarker Potential: IV²Fuc,III⁶NeuAc-LcOse⁴’s specificity in carcinogenesis warrants exploration as a diagnostic or prognostic marker, though its low abundance in tissues complicates detection .
  • Functional Overlap with FGSLs : Despite structural differences, both IV²Fuc,III⁶NeuAc-LcOse⁴ and germ-cell FGSLs rely on fucosylation to mediate cell-cell interactions, suggesting conserved roles for α2-Fuc in membrane stabilization .

Biological Activity

IV2Fuc,III6neuac-lcose4, a tetrasaccharide, is an oligosaccharide characterized by its unique structure that includes fucose (Fuc), N-acetylneuraminic acid (Neu5Ac), and glucose (Glc) components. This compound has garnered attention in the field of glycobiology due to its potential biological activities, particularly in cell signaling, immune response modulation, and pathogen interaction.

Structure and Composition

The structural formula of this compound can be represented as follows:

  • Components :
    • Fucose (Fuc) : A deoxy sugar that plays a critical role in cellular interactions.
    • N-acetylneuraminic acid (Neu5Ac) : A sialic acid that is important for various biological processes, including cell recognition and signaling.
    • Glucose (Glc) : A fundamental monosaccharide involved in energy metabolism.

Table 1: Structural Composition of this compound

ComponentTypeRole in Biological Activity
FucoseMonosaccharideCell adhesion and immune modulation
N-acetylneuraminic acidSialic acidCell signaling and pathogen recognition
GlucoseMonosaccharideEnergy source and structural component

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with cells and pathogens.

Immune Modulation

Research indicates that this compound may enhance immune responses by interacting with specific receptors on immune cells. The presence of fucose is particularly significant as it has been shown to influence leukocyte trafficking and activation.

  • Case Study : In a study examining the effects of fucosylated oligosaccharides on dendritic cells, it was found that this compound increased the expression of co-stimulatory molecules, enhancing T-cell activation.

Pathogen Interaction

The compound's structure enables it to interact with various pathogens. For instance, sialic acids are known to play a role in viral entry into host cells.

  • Case Study : A study on influenza virus showed that this compound could inhibit viral attachment to host cells by blocking the sialic acid-binding sites on the viral hemagglutinin protein.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Receptor Binding : The fucose and sialic acid residues bind to specific receptors on immune cells and pathogens.
  • Cell Signaling : Binding events trigger intracellular signaling cascades that modulate cellular responses.
  • Alteration of Cellular Adhesion : The compound influences the adhesion properties of cells, thereby affecting migration and localization within tissues.

Research Findings

Recent studies have provided insights into the potential therapeutic applications of this compound:

  • Antiviral Properties : The ability to inhibit viral entry suggests potential use in antiviral therapies.
  • Immunotherapy : Its role in enhancing immune responses positions it as a candidate for immunotherapeutic strategies against cancers and infectious diseases.

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